molecular formula C14H19BrN2O5S B2809752 Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate CAS No. 2044706-64-9

Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate

Cat. No.: B2809752
CAS No.: 2044706-64-9
M. Wt: 407.28
InChI Key: AAKWKKLWPGBBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromobenzyl group, a sulfamoyl group, and an oxohexanoate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), primary or secondary amines

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism by which Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate exerts its effects involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate is unique due to the combination of its bromobenzyl, sulfamoyl, and oxohexanoate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

methyl 6-[(3-bromophenyl)methylsulfamoylamino]-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O5S/c1-22-14(19)8-3-2-7-13(18)17-23(20,21)16-10-11-5-4-6-12(15)9-11/h4-6,9,16H,2-3,7-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKWKKLWPGBBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)NS(=O)(=O)NCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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